
6-Chloropyridine-2,5-dicarboxylic acid
Overview
Description
6-Chloropyridine-2,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 6 and carboxylic acid groups at positions 2 and 3. This structure imparts unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical intermediates, and materials science. The chlorine substituent acts as an electron-withdrawing group, enhancing the acidity of the carboxylic acids and influencing reactivity in substitution or metal-coordination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,5-dicarboxypyridine using phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Another approach involves the use of pyridine-N-oxides, which can be chlorinated to yield 6-chloropyridine derivatives. This method often employs phosphoryl chloride or thionyl chloride (SOCl2) as the chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6 position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridine derivatives.
Esterification and Amidation: The carboxylic acid groups can be esterified with alcohols or amidated with amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification and Amidation: Catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Esterification and Amidation Products: Esters and amides of this compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods :
The synthesis of 6-chloropyridine-2,5-dicarboxylic acid typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:
- Halogenation : Chlorination of pyridine-2,5-dicarboxylic acid.
- Oxidation : Using oxidizing agents to modify existing functional groups.
- Substitution Reactions : The chlorine atom can be substituted with various nucleophiles to yield different derivatives.
Chemical Properties :
- Molecular Formula : C₉H₆ClO₄
- Molecular Weight : 217.59 g/mol
- Solubility : Soluble in polar solvents such as water and methanol.
Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its derivatives are utilized in the development of:
- Coordination compounds for catalysis.
- Ligands for metal complexes which are important in various chemical reactions.
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and protein-ligand interactions. Notable applications include:
- JMJD5 Inhibition : Studies have shown that derivatives of pyridine dicarboxylic acids can effectively inhibit JMJD5, a key enzyme involved in epigenetic regulation. The selectivity and potency of these inhibitors are crucial for understanding their biological roles .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 17.9 | JMJD5 |
C3-substituted derivative | 0.03 | AspH |
Medicine
The compound is being explored for its potential therapeutic properties. It has applications in:
- Drug Development : As a precursor for synthesizing pharmaceutical agents targeting various diseases.
- Cancer Research : Investigating its role in inhibiting specific pathways involved in cancer progression.
Case Study 1: JMJD5 Inhibition
A recent study demonstrated that this compound and its derivatives could inhibit JMJD5 with significant selectivity over other human 2OG oxygenases. The inhibition mechanism was characterized using high-throughput screening assays to determine IC50 values and binding affinities .
Case Study 2: Metal Complex Formation
Research involving the synthesis of Zn(II) and Cu(II) complexes with 6-chloropyridine-2-carboxylic acid showed promising results in enhancing catalytic activity for organic transformations. These complexes exhibited unique properties that could be leveraged for industrial applications .
Mechanism of Action
The mechanism of action of 6-Chloropyridine-2,5-dicarboxylic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyridine-2,5-dicarboxylic Acid
- Structure : Lacks the chlorine substituent at position 4.
- Key Differences :
- The absence of chlorine reduces electron-withdrawing effects, leading to weaker acidity of the carboxylic groups compared to the chlorinated analog.
- Demonstrates strong coordination capabilities in metal-organic frameworks (MOFs), as seen in lanthanide-based frameworks for luminescent applications .
- Applications: Used in MOFs for sensing and catalysis, where electron density at the pyridine ring influences metal-binding selectivity .
4-Nitropyridine-2,6-dicarboxylic Acid
- Structure: Features nitro (-NO₂) and carboxylic acid groups at positions 4, 2, and 5.
- Key Differences: The nitro group is a stronger electron-withdrawing substituent than chlorine, further increasing acidity and altering reactivity in electrophilic substitutions. Applications: Primarily explored in synthetic intermediates rather than coordination chemistry due to steric hindrance from the nitro group .
1,3-Diphenyl-1H-pyrazolopyridine-4,5-dicarboxylic Acid
- Structure : Contains a fused pyrazolopyridine core with carboxylic acids at positions 4 and 5.
- Key Differences: The fused heterocyclic system increases rigidity, affecting solubility and limiting applications in solution-phase reactions. Synthesis Challenges: Hydrolysis of ester precursors to the dicarboxylic acid is less efficient compared to pyridine-based analogs, as cyclization attempts often fail . Applications: Potential in photoluminescent materials, though synthetic hurdles limit widespread use .
Hydrogenated Furan-2,5-dicarboxylic Acid (hFDCA)
- Structure : A saturated furan ring with carboxylic acids at positions 2 and 5.
- Key Differences: The oxygen-rich furan ring confers distinct electronic properties, favoring applications in biodegradable polymers (e.g., polyethylene furanoate analogs). Reduced aromaticity compared to pyridine derivatives lowers thermal stability but enhances flexibility in polymer backbones .
Glyoxaline-4,5-dicarboxylic Acid Derivatives
- Structure : Imidazole (glyoxaline) ring with carboxylic acids at positions 4 and 5 and variable alkyl substituents.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Chlorine in this compound enhances acidity and directs regioselectivity in metal coordination, outperforming non-halogenated analogs in MOF conductivity .
- Synthetic Utility : Challenges in synthesizing pyrazolopyridine derivatives highlight the advantage of pyridine-based systems in achieving reproducible results .
Biological Activity
6-Chloropyridine-2,5-dicarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its chlorinated pyridine ring and two carboxylic acid functional groups. Its structural formula is represented as follows:
The compound's molecular weight is approximately 191.56 g/mol. Its solubility and partition coefficients indicate favorable absorption properties, which may enhance its bioavailability.
Antimicrobial Activity
Numerous studies have documented the antimicrobial activity of this compound and its derivatives against various pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Bacillus subtilis | 10 μg/mL |
Pseudomonas aeruginosa | 25 μg/mL |
Listeria monocytogenes | 30 μg/mL |
Enterococcus faecalis | 18 μg/mL |
The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 10 to 30 μg/mL . Additionally, it demonstrated moderate efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Cytotoxicity Studies
Cytotoxicity assays conducted on rat glioma (C6) cells revealed that this compound has a significant impact on cell viability. The half-maximal inhibitory concentration (IC50) values were determined as follows:
Table 2: Cytotoxicity Data on C6 Cells
Treatment Duration | IC50 (μM) |
---|---|
24 hours | 12 |
48 hours | 8 |
These results indicate that the compound exhibits cytotoxic effects at relatively low concentrations, suggesting potential for further investigation in cancer therapeutics .
The antimicrobial mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the carboxylic acid groups enhances the compound's ability to penetrate bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
A recent study focused on the synthesis of metal complexes with this compound. These complexes exhibited enhanced antimicrobial activity compared to the free ligand, indicating that metal coordination can significantly improve biological efficacy .
Case Study: Metal Complexes
- Complex Formation : Metal ions such as Cu(II) and Zn(II) were coordinated with the dicarboxylic acid.
- Efficacy : The resulting complexes showed improved MIC values against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents.
Properties
IUPAC Name |
6-chloropyridine-2,5-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3(6(10)11)1-2-4(9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMPGIWXPGRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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